(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine
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Overview
Description
(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine and isopropylamine, featuring a pyridine ring substituted with an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine typically involves the reaction of pyridine derivatives with isopropylamine. One common method is the reductive amination of pyridine-2-carbaldehyde with isopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield secondary amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and ligands for coordination chemistry .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents targeting specific biological pathways .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science applications .
Mechanism of Action
The mechanism of action of (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure but lacking the isopropylamine group.
Isopropylamine: A simple amine with a structure similar to the isopropylamine moiety in (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine.
2-Aminopyridine: A derivative of pyridine with an amino group at the 2-position, similar to the ethylamine substitution in this compound.
Uniqueness
This compound is unique due to the combination of the pyridine ring and the isopropylamine group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-(1-pyridin-2-ylethyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)12-9(3)10-6-4-5-7-11-10/h4-9,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWRPERORGRFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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